Cas no 923687-31-4 (N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide)

N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide
- N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
- N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- AKOS002292519
- F2211-0097
- 923687-31-4
- N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
-
- インチ: 1S/C23H17NO4/c1-27-20-10-6-5-9-17(20)22-14-19(25)18-13-16(11-12-21(18)28-22)24-23(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26)
- InChIKey: XQSIYRHYQFTFTC-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2OC(C3=CC=CC=C3OC)=CC(=O)C=2C=1)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 371.11575802g/mol
- どういたいしつりょう: 371.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 610
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 64.6Ų
N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2211-0097-5mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-30mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-20μmol |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-15mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-5μmol |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-1mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-25mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-75mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-10μmol |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0097-50mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923687-31-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamideに関する追加情報
Recent Advances in the Study of N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide (CAS: 923687-31-4)
The compound N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide (CAS: 923687-31-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique chromene and benzamide structural motifs, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improves the yield and purity of the compound, making it more suitable for large-scale production. The researchers employed a combination of microwave-assisted synthesis and chromatographic purification techniques to achieve these improvements. This advancement is critical for further preclinical and clinical development of the compound.
In terms of biological activity, N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide has demonstrated promising results as a modulator of specific kinase pathways. A recent in vitro study highlighted its inhibitory effects on the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. The compound exhibited potent anti-proliferative activity against several cancer cell lines, including breast, lung, and colorectal cancer, with IC50 values in the low micromolar range. These findings suggest its potential as a targeted therapy for oncology applications.
Further investigations into the compound's mechanism of action revealed its ability to induce apoptosis and cell cycle arrest in cancer cells. A 2023 study published in Biochemical Pharmacology utilized flow cytometry and Western blot analysis to demonstrate that N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide triggers caspase-dependent apoptosis and upregulates the expression of tumor suppressor proteins such as p53 and p21. These mechanistic insights provide a strong rationale for its continued development as an anti-cancer agent.
Beyond oncology, recent research has explored the compound's potential in other therapeutic areas. A study in the European Journal of Pharmacology (2024) investigated its anti-inflammatory properties, showing that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide may also have applications in treating inflammatory and autoimmune diseases.
Despite these promising findings, challenges remain in the development of N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide as a therapeutic agent. Pharmacokinetic studies have indicated that the compound has moderate bioavailability and a relatively short half-life in vivo, necessitating further structural modifications or formulation strategies to improve its drug-like properties. Ongoing research is focused on addressing these limitations while maintaining its potent biological activity.
In conclusion, N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide (CAS: 923687-31-4) represents a promising candidate for drug development, with demonstrated efficacy in oncology and potential applications in inflammation. Continued research efforts are essential to overcome current challenges and fully realize its therapeutic potential. The compound's unique structural features and multifaceted biological activities make it a valuable subject for future studies in chemical biology and medicinal chemistry.
923687-31-4 (N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide) 関連製品
- 1396784-92-1(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)
- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)
- 2229509-32-2(1-(2-azidoethyl)-5-bromo-2,3-dimethoxybenzene)
- 2228974-26-1(1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)
- 1160474-43-0(5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid)
- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)
- 1187931-76-5((S)-tert-Butyl 3-(Cyanomethyl)pyrrolidine-1-carboxylate)



